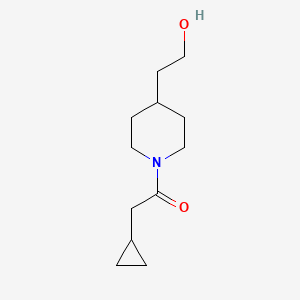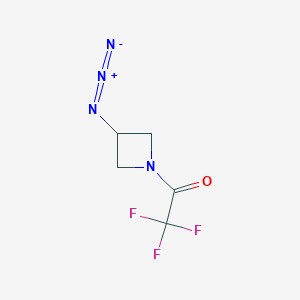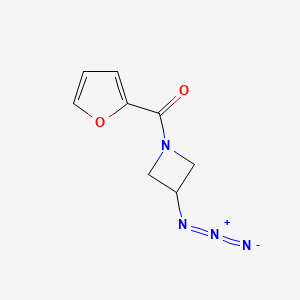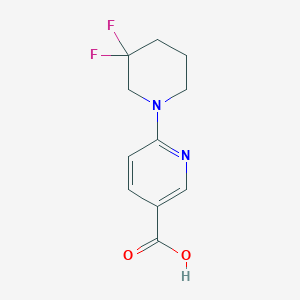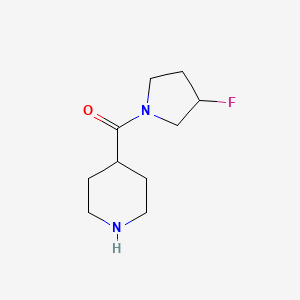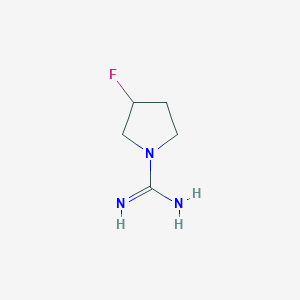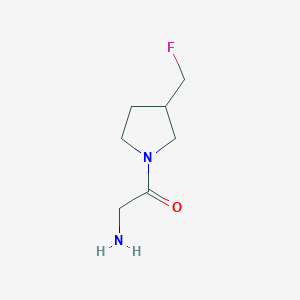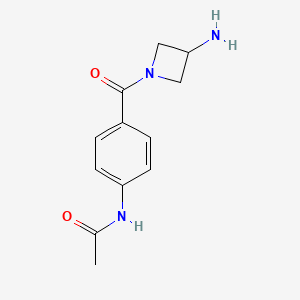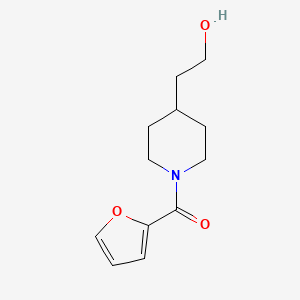
Furan-2-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone
Übersicht
Beschreibung
“Furan-2-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone” is a compound that contains a furan ring, which is a five-membered heterocyclic organic compound containing one oxygen and four carbon atoms . It also contains a piperidine ring, which is a six-membered heterocyclic compound containing one nitrogen atom . The compound has a molecular weight of 223.27 g/mol.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a furan ring and a piperidine ring, connected by a methanone group . The furan ring is a five-membered heterocyclic ring with four carbon atoms and one oxygen atom . The piperidine ring is a six-membered heterocyclic ring with five carbon atoms and one nitrogen atom .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 223.27 g/mol. Unfortunately, other specific physical and chemical properties of this compound are not available in the resources I have .Wissenschaftliche Forschungsanwendungen
Pharmakologische Synthese
Diese Verbindung ist ein wertvolles Zwischenprodukt bei der Synthese pharmakologisch aktiver Moleküle. Ihre Struktur ist für Modifikationen geeignet, die zur Entwicklung neuer Medikamente mit potenziellen antibakteriellen, antimykotischen und antiviralen Eigenschaften führen können .
Arzneimittelentwicklung
Aufgrund des Vorhandenseins sowohl von Furan- als auch von Piperidin-Molekülen kann diese Verbindung in der Arzneimittelentwicklung eingesetzt werden, insbesondere bei der Herstellung neuer therapeutischer Wirkstoffe, die auf neurologische Erkrankungen abzielen. Piperidinderivate sind dafür bekannt, die Blut-Hirn-Schranke zu überwinden, was sie zu geeigneten Kandidaten für Medikamente des zentralen Nervensystems macht .
Modulation der biologischen Aktivität
Die Verbindung kann zur Modifizierung der biologischen Aktivität bestehender Pharmazeutika verwendet werden. Durch die Einarbeitung in die Struktur bekannter Medikamente können Forscher deren Wirksamkeit verbessern oder Nebenwirkungen reduzieren .
Sonden der chemischen Biologie
In der chemischen Biologie kann diese Verbindung als Sonde zur Untersuchung biologischer Systeme dienen. Sie kann mit fluoreszierenden Markern oder anderen Reportergruppen markiert werden, um ihre Wechselwirkung mit biologischen Zielen zu verfolgen .
Materialwissenschaften
Die Furan-Einheit in der Verbindung kann in der Materialwissenschaft zur Entwicklung organischer Halbleiter verwendet werden. Furanderivate sind bekannt für ihre elektronischen Eigenschaften und können zur Herstellung leitfähiger Materialien verwendet werden .
Katalyse
Diese Verbindung kann als Ligand in katalytischen Systemen fungieren. Ihre Fähigkeit, sich mit Metallen zu koordinieren, kann bei der Entwicklung neuer katalytischer Prozesse genutzt werden, die in der industriellen Chemie von entscheidender Bedeutung sind .
Pflanzenschutzmittelforschung
In der Pflanzenschutzmittelforschung können Derivate dieser Verbindung auf ihre potenzielle Verwendung als Pestizide oder Herbizide untersucht werden. Die strukturelle Flexibilität ermöglicht die Optimierung solcher Verbindungen hinsichtlich Selektivität und Potenz .
Umweltchemie
Die Derivate der Verbindung können auf ihre Fähigkeit untersucht werden, mit Schadstoffen zu interagieren. Diese Wechselwirkung kann zur Entwicklung neuer Methoden für die Detektion und den Abbau von Umweltkontaminanten führen .
Zukünftige Richtungen
While specific future directions for “Furan-2-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone” are not mentioned, compounds containing furan and piperidine rings have potential for further exploration due to their diverse biological activities . They could be investigated for potential therapeutic applications in various diseases.
Wirkmechanismus
Target of Action
Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics, making them valuable in various disease areas . Similarly, piperidine derivatives are present in more than twenty classes of pharmaceuticals and play a significant role in the pharmaceutical industry .
Mode of Action
Furan and piperidine derivatives have been known to interact with multiple receptors, contributing to their broad-spectrum biological activities .
Biochemical Pathways
Furan-containing compounds are known to exhibit a wide range of advantageous biological and pharmacological characteristics, affecting various biochemical pathways .
Pharmacokinetics
The pharmacokinetics of similar compounds can be influenced by factors such as molecular structure, solubility, and the presence of functional groups .
Result of Action
Compounds containing furan and piperidine moieties have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of similar compounds .
Biochemische Analyse
Biochemical Properties
Furan-2-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with tyrosine-protein kinases, which are crucial for cell signaling and regulation . The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can affect the proliferation and differentiation of various cell types, including hematopoietic precursor cells . Additionally, it has been observed to alter the expression of genes involved in metabolic pathways and stress responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. For example, this compound has been found to interact with 17beta-HSD5, an enzyme involved in steroid metabolism . Such interactions can lead to changes in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, it may degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular homeostasis and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects, including cellular stress and apoptosis . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound has been shown to influence the activity of enzymes involved in the synthesis and degradation of key metabolites . These interactions can lead to alterations in metabolic homeostasis and energy production within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, where it exerts its biological effects . The compound’s distribution is influenced by factors such as tissue permeability and the presence of specific transport mechanisms.
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to particular cellular compartments or organelles through targeting signals and post-translational modifications . This localization is essential for the compound to interact with its target biomolecules and exert its biochemical effects.
Eigenschaften
IUPAC Name |
furan-2-yl-[4-(2-hydroxyethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c14-8-5-10-3-6-13(7-4-10)12(15)11-2-1-9-16-11/h1-2,9-10,14H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZRBCUIDGUPRLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCO)C(=O)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





